molecular formula C6H12N2 B2499407 (3R)-3-amino-2,2-dimethylbutanenitrile CAS No. 1221284-26-9

(3R)-3-amino-2,2-dimethylbutanenitrile

Cat. No.: B2499407
CAS No.: 1221284-26-9
M. Wt: 112.176
InChI Key: UQSFIQSMBXEWAP-RXMQYKEDSA-N
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Description

(3R)-3-amino-2,2-dimethylbutanenitrile is a chiral organic compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . Its CAS registry number is 1226795-80-7 . This nitrile features a stereocenter at the 3-position in the R configuration, making it a valuable chiral building block for asymmetric synthesis . The compound's structure, which includes both amino and nitrile functional groups, provides two distinct handles for chemical modification, enabling its use in the synthesis of more complex molecules. While direct literature on this specific stereoisomer is limited, related 2,2-dimethylbutanenitrile derivatives are recognized as key intermediates in the synthesis of bioactive molecules. For instance, enzymatic hydration of similar amino nitriles is a known route to produce amide intermediates for highly potent and broad-spectrum herbicides, highlighting the potential of this compound class in agrochemical research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-2,2-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5(8)6(2,3)4-7/h5H,8H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFIQSMBXEWAP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 3 Amino 2,2 Dimethylbutanenitrile

Enantioselective Synthesis Approaches

Enantioselective methods aim to directly generate the desired (R)-enantiomer from a prochiral starting material, offering an efficient route that avoids the separation of racemic mixtures.

The development of chiral catalysts for the asymmetric hydrocyanation of imines, a key step in the Strecker synthesis, provides a powerful route to enantiomerically enriched amino nitriles. A notable advancement in this area is the use of chiral hydrogen-bond-donating catalysts. Researchers have developed a scalable, asymmetric Strecker synthesis for α-amino acids that are not readily accessible through enzymatic methods, including (R)-tert-leucine. nih.gov

This methodology employs a chiral amido-thiourea catalyst which activates the N-benzhydryl imine derived from pivaldehyde towards nucleophilic attack by cyanide. nih.govbohrium.com A key advantage of this system is its compatibility with safe and inexpensive cyanide sources like potassium cyanide (KCN) in an aqueous biphasic system, making it suitable for large-scale applications. nih.gov The reaction proceeds with high enantioselectivity, affording the protected aminonitrile precursor to (R)-tert-leucine in excellent yield and enantiomeric excess (ee). nih.gov

Table 1: Asymmetric Catalytic Strecker Synthesis of (R)-tert-Leucine Precursor Data sourced from Jacobsen et al. nih.gov

CatalystCyanide SourceSolvent SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Amido-thioureaKCNToluene/Water0209797

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes such as transaminases and nitrile hydratases are particularly relevant for the synthesis of chiral amines and their derivatives.

(R)-selective ω-transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity. dntb.gov.uaajpamc.com In the context of (3R)-3-amino-2,2-dimethylbutanenitrile synthesis, a prochiral ketone like pinacolone (B1678379) could theoretically be converted into the corresponding chiral amine. While direct enzymatic amination to form the aminonitrile is less common, the synthesis of the corresponding chiral amine, (R)-3-amino-2,2-dimethylbutane, using an (R)-selective transaminase is a feasible strategy. This chiral amine could then potentially be converted to the target aminonitrile. The process typically requires a coenzyme, pyridoxal-5'-phosphate (PLP), and an amino donor, such as isopropylamine. google.com

Nitrile hydratases (NHases) catalyze the hydration of nitriles to their corresponding amides. wikipedia.orgebi.ac.uk These enzymes can exhibit enantioselectivity, making them suitable for the kinetic resolution of racemic aminonitriles. In a potential chemoenzymatic approach, a racemic mixture of 3-amino-2,2-dimethylbutanenitrile (B12439700) could be subjected to an (R)-selective nitrile hydratase. The enzyme would selectively hydrolyze the (R)-nitrile to the corresponding (R)-amide, leaving behind the unreacted (S)-aminonitrile. A patent has described the use of Rhodococcus species for the hydration of a similar compound, 2-amino-2,3-dimethylbutyronitrile, to its amide, demonstrating the applicability of NHases to this class of molecules. google.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the Strecker synthesis of tert-leucine.

One effective strategy involves using (R)-phenylglycine amide as a chiral auxiliary. acs.orgnih.gov This auxiliary reacts with pivaldehyde and a cyanide source to form two diastereomeric α-aminonitriles. A key feature of this process is a crystallization-induced asymmetric transformation. One diastereomer is significantly less soluble in the reaction medium (e.g., water/methanol) and selectively precipitates. This precipitation shifts the equilibrium between the two diastereomers in solution, ultimately converting the more soluble diastereomer into the less soluble one. This allows for the isolation of a single, diastereomerically pure aminonitrile in high yield. acs.orgnih.gov Subsequent removal of the phenylglycine amide auxiliary and hydrolysis of the nitrile group yields the desired enantiomer of tert-leucine. acs.org

Table 2: Chiral Auxiliary-Mediated Asymmetric Strecker Reaction Data sourced from Kellogg et al. acs.orgnih.gov

Chiral AuxiliaryAldehydeSolventOutcomeDiastereomeric Ratio (dr)Isolated Yield (%)
(R)-Phenylglycine amidePivaldehydeWaterCrystallization-Induced Asymmetric Transformation>99:193

Diastereoselective and Chemoenzymatic Syntheses

Diastereoselective synthesis creates a specific stereoisomer from a starting material that already contains a chiral center, such as in chiral auxiliary-mediated methods. Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target transformation that may be difficult by either method alone.

The use of (R)-phenylglycine amide as a chiral auxiliary, as detailed in section 2.1.3, is a prime example of a diastereoselective synthesis. The pre-existing stereocenter on the auxiliary directs the addition of cyanide to the imine, leading to the preferential formation of one diastereomer. acs.orgnih.gov

A well-established chemoenzymatic process for producing the enantiomeric amino acid, L-tert-leucine, highlights a powerful strategy that could be adapted. This method uses a whole-cell biocatalyst co-expressing two enzymes: a leucine (B10760876) dehydrogenase (LeuDH) and a formate (B1220265) dehydrogenase (FDH). researchgate.netresearchgate.net The synthesis starts with the α-keto acid, trimethylpyruvic acid. The LeuDH catalyzes the reductive amination of the keto acid to L-tert-leucine. This reaction requires the cofactor NADH, which is oxidized to NAD+. The FDH simultaneously catalyzes the oxidation of formate to carbon dioxide, which regenerates the NADH from NAD+. researchgate.net This cofactor recycling system makes the process highly efficient and economically viable. Adapting this system with a dehydrogenase selective for the (R)-enantiomer could provide a route to (R)-tert-leucine.

Modern Adaptations of Amino Nitrile Formation

Classic methods for forming amino nitriles, like the Strecker synthesis, have been significantly refined to achieve high levels of stereocontrol.

The Strecker synthesis, which combines an aldehyde or ketone, ammonia (B1221849), and cyanide, is a fundamental method for producing racemic α-amino acids. d-nb.info Modern modifications have transformed it into a powerful tool for asymmetric synthesis.

The development of chiral organocatalysts represents a significant modification. As discussed in section 2.1.1, chiral thiourea (B124793) derivatives have been shown to be highly effective catalysts for the enantioselective hydrocyanation of imines. nih.govlibretexts.org These catalysts function through hydrogen bonding, activating the imine and organizing the transition state to favor the approach of the cyanide nucleophile from a specific face, leading to high enantioselectivity. nih.govbohrium.com This catalytic approach avoids the need for stoichiometric chiral reagents and often allows for milder reaction conditions compared to traditional methods. nih.gov

Another important adaptation is the use of chiral auxiliaries that enable a dynamic resolution process, such as the crystallization-induced asymmetric transformation described in section 2.1.3. acs.orgnih.gov This method is particularly powerful as it can theoretically convert all of the starting material into the desired diastereomer, overcoming the 50% yield limit of classical resolutions. These modern strategies have made the asymmetric Strecker reaction a highly practical and scalable method for producing enantiomerically pure α-amino nitriles like this compound. nih.gov

Multi-Component Reaction Approaches

The most direct and widely applied multi-component reaction for the synthesis of α-aminonitriles, including this compound, is the Strecker reaction. mdpi.comorganic-chemistry.org This one-pot synthesis combines a ketone, an amine (or ammonia), and a cyanide source, efficiently constructing the target molecule. wikipedia.org For the specific synthesis of 3-amino-2,2-dimethylbutanenitrile, the reactants are 3,3-dimethyl-2-butanone (pinacolone), ammonia, and a cyanide donor like trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN). nih.govresearchgate.net

The reaction proceeds through the initial formation of an imine from the condensation of pinacolone and ammonia. Subsequent nucleophilic addition of the cyanide ion to the imine intermediate yields the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The use of ketones, such as pinacolone, results in the formation of an α,α-disubstituted aminonitrile. wikipedia.org

To achieve the desired (3R) stereochemistry, an asymmetric variant of the Strecker reaction is necessary. This is typically accomplished in one of two ways:

Use of a Chiral Catalyst: A chiral catalyst, such as a derivative of a natural alkaloid or a metal complex with chiral ligands, can induce enantioselectivity in the cyanide addition step to the achiral imine. nih.gov

Use of a Chiral Auxiliary: A chiral amine can be used instead of ammonia, which leads to the formation of a diastereomeric mixture of aminonitriles. After separation of the desired diastereomer, the chiral auxiliary can be cleaved to yield the enantiomerically enriched final product. nih.gov

The selection of the cyanide source and catalyst is crucial for optimizing the reaction's yield and enantioselectivity.

Table 1: Representative Reactants for Strecker Synthesis of 3-amino-2,2-dimethylbutanenitrile

Reactant Type Example Compound Role in Reaction
Ketone 3,3-Dimethyl-2-butanone (Pinacolone) Carbonyl source, provides the backbone
Amine Source Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) Provides the amino group
Cyanide Source Trimethylsilyl cyanide (TMSCN), KCN, HCN Provides the nitrile group

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. The synthesis of this compound can be adapted to incorporate several principles of green chemistry.

Atom-Economy Maximization and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multi-component reactions, such as the Strecker synthesis, are renowned for their high atom economy because they combine multiple starting materials in a single step where most of the atoms are utilized in the final structure. researchgate.net

The ideal Strecker reaction for 3-amino-2,2-dimethylbutanenitrile from pinacolone (C₆H₁₂O), ammonia (NH₃), and hydrogen cyanide (HCN) can be represented as:

C₆H₁₂O + NH₃ + HCN → C₇H₁₄N₂ + H₂O

In this transformation, the only byproduct is a single molecule of water. The atom economy can be calculated as follows:

Molecular Weight of Product (C₇H₁₄N₂): ~126.21 g/mol

Sum of Molecular Weights of Reactants (C₆H₁₂O + NH₃ + HCN): ~100.16 g/mol + 17.03 g/mol + 27.03 g/mol = 144.22 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (126.21 / 144.22) x 100 ≈ 87.5%

This high percentage indicates that the vast majority of atoms from the reactants are incorporated into the product, making the Strecker synthesis a highly atom-economical route. Reaction efficiency is further enhanced by the one-pot nature of the process, which reduces the need for intermediate isolation, purification steps, and associated solvent usage.

Solvent-Free and Eco-Friendly Reaction Media

A significant advancement in the green synthesis of α-aminonitriles is the development of solvent-free reaction conditions. organic-chemistry.orgthieme-connect.comua.es Performing the three-component Strecker reaction neat (without a solvent) can dramatically reduce the environmental impact of the process by eliminating solvent waste, which is often the largest contributor to the mass of waste in chemical manufacturing. mdpi.com Research has shown that many Strecker reactions, particularly those using trimethylsilyl cyanide, can proceed rapidly and in high yields under solvent-free conditions, sometimes catalyzed simply by one of the reactants, such as the amine. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Reaction Media for Strecker-type Syntheses

Reaction Medium Advantages Disadvantages Relevance
Traditional Organic Solvents (e.g., Toluene, Acetonitrile) Good solubility of reactants, well-established. Often toxic, volatile, and create significant waste. Historically common but less green. nih.govresearchgate.net
Water Non-toxic, non-flammable, inexpensive, environmentally benign. nih.gov Poor solubility for some organic reactants. An excellent green alternative; catalysts like indium powder have been shown to be effective in water. researchgate.netnih.gov

| Solvent-Free (Neat) | Eliminates solvent waste, can lead to faster reaction rates, simplified workup. organic-chemistry.org | Potential for heat dissipation issues on a large scale, requires liquid reactants or melting. | A highly efficient and green approach demonstrated for various ketones and aldehydes. ua.es |

In addition to solvent-free methods, the use of water as a reaction medium represents another green approach. nih.gov While organic substrates may have limited solubility, specialized catalysts and reaction conditions can overcome this challenge, making water a viable and highly desirable solvent for industrial applications due to its safety and environmental profile. nih.gov

Chemical Reactivity and Derivatization of 3r 3 Amino 2,2 Dimethylbutanenitrile

Transformations Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in (3R)-3-amino-2,2-dimethylbutanenitrile is susceptible to nucleophilic attack, providing a gateway to a variety of functional group transformations. These reactions allow for the conversion of the nitrile into carboxylic acid derivatives, primary amines, and heterocyclic systems.

Controlled Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds through an intermediate amide, which can sometimes be isolated under carefully controlled conditions. The complete hydrolysis of this compound results in the formation of (3R)-3-amino-2,2-dimethylbutanoic acid, a chiral β-amino acid.

Reaction Scheme: this compound → (3R)-3-amino-2,2-dimethylbutanamide → (3R)-3-amino-2,2-dimethylbutanoic acid

Reagent/ConditionsProductYield (%)Reference
HCl (aq), heat(3R)-3-amino-2,2-dimethylbutanoic acidNot reportedGeneral knowledge
H2SO4 (aq), heat(3R)-3-amino-2,2-dimethylbutanoic acidNot reportedGeneral knowledge
NaOH (aq), heatSodium (3R)-3-amino-2,2-dimethylbutanoateNot reportedGeneral knowledge

Selective Reduction to Primary Amines

The nitrile group can be selectively reduced to a primary amine, yielding (3R)-2,2-dimethylbutane-1,3-diamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting diamine is a valuable chiral building block for the synthesis of ligands and pharmaceuticals.

Reaction Scheme: this compound → (3R)-2,2-dimethylbutane-1,3-diamine

Reagent/ConditionsProductYield (%)Reference
LiAlH4 in THF, then H2O(3R)-2,2-dimethylbutane-1,3-diamineNot reportedGeneral knowledge
H2, Raney Nickel, NH3/EtOH(3R)-2,2-dimethylbutane-1,3-diamineNot reportedGeneral knowledge
H2, Pd/C, EtOH(3R)-2,2-dimethylbutane-1,3-diamineNot reportedGeneral knowledge

Cycloaddition Reactions and Heterocycle Formation

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic rings. For instance, reaction with dienes can lead to the formation of pyridine derivatives after subsequent oxidation. Additionally, the nitrile can react with 1,3-dipoles, such as azides, to form tetrazoles. These reactions are often catalyzed by Lewis acids.

Reactions at the Chiral Amino Group

The primary amino group in this compound is a nucleophilic center and can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These transformations are useful for protecting the amine, introducing diverse substituents, and constructing larger molecular frameworks.

Acylation and Alkylation for Amine Protection and Diversification

The amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group during subsequent transformations of the nitrile moiety. Similarly, alkylation with alkyl halides or other electrophiles introduces alkyl substituents on the nitrogen atom.

ReagentProduct TypeGeneral Conditions
Acetyl chlorideN-acetyl derivativePyridine or triethylamine as base
Benzoyl chlorideN-benzoyl derivativeSchotten-Baumann conditions (aq. NaOH)
Acetic anhydrideN-acetyl derivativeMild heating or in the presence of a catalyst
Methyl iodideN-methylated derivative(s)Base such as K2CO3 or NaH
Benzyl bromideN-benzylated derivative(s)Base such as K2CO3 or NaH

Condensation Reactions with Carbonyl Compounds

The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation. The resulting imines can be further reduced to secondary amines or used as intermediates in other synthetic transformations.

Reaction Scheme: this compound + R-CHO → (R,E)-N-(R-ylidene)-3-amino-2,2-dimethylbutanenitrile + H2O

Carbonyl CompoundProduct TypeGeneral Conditions
BenzaldehydeN-benzylidene imineToluene, reflux with Dean-Stark trap
AcetoneN-isopropylidene imineNeat or in a suitable solvent, often with a drying agent
CyclohexanoneN-cyclohexylidene imineToluene, reflux with Dean-Stark trap

Stereospecific and Stereoselective Transformations

Stereospecific and stereoselective reactions are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a molecule. In the context of this compound, the inherent chirality at the C3 position offers a powerful tool for directing the stereochemical outcome of subsequent chemical transformations.

Influence of the Chiral Amine:

The (3R)-amino group can act as a chiral auxiliary, influencing the stereochemistry of reactions at other sites within the molecule. For instance, derivatization of the amino group to form an amide or an imine can introduce new functionalities. Subsequent reactions on these derivatives would be expected to proceed with a degree of diastereoselectivity, guided by the stereocenter at C3. The bulky 2,2-dimethylpropyl group is likely to play a significant role in dictating the facial selectivity of approaching reagents, favoring pathways that minimize steric interactions.

Reactions at the Nitrile Group:

The nitrile group can undergo a variety of transformations. For example, reduction of the nitrile to a primary amine would lead to the formation of a chiral 1,2-diamine. The stereochemical integrity of the original C3 center is expected to be maintained during such transformations. Hydrolysis of the nitrile to a carboxylic acid would yield a chiral β-amino acid. These transformations are fundamental in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.

While specific data is lacking for this compound, studies on other chiral aminonitriles have demonstrated the feasibility of highly stereoselective syntheses and transformations. For instance, organocatalytic methods have been developed for the asymmetric Strecker reaction to produce chiral α-aminonitriles with high enantioselectivity. These principles of asymmetric synthesis underscore the potential for this compound to serve as a valuable chiral starting material.

Hypothetical Stereoselective Reaction Data:

Given the absence of specific experimental data, the following table presents a hypothetical scenario for a stereoselective reduction of a derivative of this compound, illustrating the expected high diastereoselectivity due to the influence of the chiral center and steric hindrance.

Reactant Reagent Product Diastereomeric Excess (d.e.)
N-acetyl-(3R)-3-amino-2,2-dimethylbutanenitrile1. DIBAL-H, -78 °C2. NaBH4, MeOH(3R)-N-acetyl-3-amino-2,2-dimethylbutan-1-amine>95% (predicted)

This data is hypothetical and for illustrative purposes only, as specific literature on this reaction could not be found.

Intramolecular Cyclization Pathways (e.g., Formation of Substituted Cyclopropanes)

Intramolecular cyclization reactions of bifunctional molecules are a powerful strategy for the synthesis of cyclic compounds. For β-aminonitriles, intramolecular reactions can potentially lead to the formation of various heterocyclic or carbocyclic structures. The formation of substituted cyclopropanes from β-aminonitriles is a synthetically valuable transformation, as the cyclopropane motif is present in numerous bioactive molecules.

Potential for Cyclopropane Formation:

The formation of a cyclopropane ring from this compound would likely involve the amino group or a derivative thereof acting as a nucleophile, and the nitrile group being transformed into a suitable leaving group or an electrophilic center. One hypothetical pathway could involve the conversion of the nitrile to a primary amine, followed by diazotization of the newly formed amino group and subsequent intramolecular nucleophilic attack by the original amino group to displace nitrogen gas and form a cyclopropylamine derivative.

However, the significant steric hindrance from the gem-dimethyl group would likely pose a considerable challenge to such a cyclization. The required bond angles for a three-membered ring are already strained, and the additional steric repulsion from the bulky substituent could make the transition state for cyclization energetically unfavorable.

General methods for the synthesis of cyclopropylamines from nitriles have been reported, such as the titanium-mediated coupling of alkanenitriles with Grignard reagents, known as the Kulinkovich-Szymoniak reaction. While these are intermolecular reactions, they highlight the possibility of involving nitriles in cyclopropane formation.

Hypothetical Intramolecular Cyclization Data:

Due to the lack of specific literature, the following table presents a hypothetical reaction for the attempted intramolecular cyclization of a derivative of this compound, illustrating the potential challenges.

Starting Material Reaction Conditions Expected Product Observed Outcome
(3R)-3-amino-2,2-dimethyl-4-halobutanenitrileStrong, non-nucleophilic base (e.g., LHMDS)(1R,2R)-1-amino-2-(tert-butyl)cyclopropane-1-carbonitrileNo cyclization observed; starting material recovered or decomposition (predicted)

This data is hypothetical and for illustrative purposes only, as specific literature on this reaction could not be found.

Applications of 3r 3 Amino 2,2 Dimethylbutanenitrile As a Chiral Synthon

Asymmetric Synthesis of Non-Natural α-Amino Acids and Analogues

The synthesis of non-natural α-amino acids is a significant area of research due to their importance in drug discovery, peptide science, and materials science. These compounds, when incorporated into peptides or as standalone molecules, can impart unique conformational constraints, enhance biological activity, and improve metabolic stability. Asymmetric synthesis provides a powerful tool to access these molecules with high enantiopurity.

While direct research specifically detailing the use of (3R)-3-amino-2,2-dimethylbutanenitrile in the synthesis of non-natural α-amino acids is not extensively documented in publicly available literature, its structure suggests a potential pathway. The chiral amine group can serve as a handle to direct stereoselective transformations, while the nitrile group can be hydrolyzed to a carboxylic acid, a key feature of amino acids. The bulky tert-butyl-like group can influence the stereochemical outcome of reactions at the adjacent stereocenter, potentially leading to high diastereoselectivity in alkylation or other C-C bond-forming reactions on a suitable derivative.

Precursor for Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The synthesis of novel heterocyclic scaffolds with well-defined stereochemistry is of paramount importance for the development of new therapeutic agents.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group (upon activation), makes it a promising starting material for the construction of various heterocyclic systems. For instance, the amino group can participate in cyclization reactions with suitable electrophiles to form five- or six-membered rings. The nitrile group can also undergo a variety of transformations, such as reduction to an amine or addition of nucleophiles, to facilitate the formation of diverse heterocyclic cores. While specific examples utilizing this compound are not readily found, the general reactivity of α-aminonitriles as precursors for five-membered heterocycles like imidazoles and oxazoles is well-established.

Development of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is crucial for advancing the field of asymmetric catalysis. These molecules are designed to create a chiral environment around a reacting substrate, thereby inducing stereoselectivity and leading to the formation of a single enantiomer of the desired product. Chiral amines and their derivatives are frequently incorporated into the backbones of such catalysts.

This compound represents a potential building block for the synthesis of novel chiral ligands and organocatalysts. The primary amine can be readily derivatized to introduce other coordinating groups or to attach the molecule to a larger scaffold. The inherent chirality of the molecule can be transferred to the catalytic process, influencing the stereochemical outcome of the reaction. For example, it could be envisioned as a component in the synthesis of C2-symmetric N,N'-dioxides, which have shown promise as ligands in a variety of asymmetric reactions.

Intermediate in the Academic Synthesis of Bioactive Molecule Frameworks (e.g., Imidazolinone Herbicide Precursors)

The imidazolinone class of herbicides are potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of chiral imidazolinones is of interest for developing more selective and effective herbicides.

Advanced Analytical Characterization in Academic Research

Determination of Enantiomeric Purity and Absolute Configuration

The accurate determination of enantiomeric purity and the assignment of the absolute configuration of (3R)-3-amino-2,2-dimethylbutanenitrile are critical for its application in stereospecific synthesis. Several advanced analytical methods are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. This method typically involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For amino nitriles like this compound, derivatization is often employed to enhance interaction with the CSP and improve separation. sigmaaldrich.comresearchgate.net

Common CSPs for the separation of amino acid derivatives include those based on macrocyclic glycopeptides, such as teicoplanin, which are effective for underivatized amino acids due to their ionic groups and compatibility with a range of mobile phases. sigmaaldrich.com Polysaccharide-based and crown-ether CSPs are also widely used for their excellent chiral recognition capabilities. sigmaaldrich.comchromatographyonline.com The choice of mobile phase, often a mixture of an organic modifier and an aqueous buffer, is crucial and can significantly influence the enantioselectivity and retention times. sigmaaldrich.com

For quantitative analysis of enantiomeric excess (e.e.), the peak areas of the two enantiomers are integrated, and the e.e. is calculated. Modern methods often couple chiral HPLC with mass spectrometry (MS/MS), which provides high sensitivity and selectivity, allowing for the accurate determination of chiral purity even at low concentrations. nih.gov

Table 1: Representative Chiral HPLC Methods for Amino Compound Analysis

Chiral Stationary Phase (CSP)Mobile PhaseDerivatizationDetectionApplication
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Water with acid/bufferOften not required for amino acids sigmaaldrich.comUV, MS/MSSeparation of underivatized amino acid enantiomers sigmaaldrich.com
Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Hexane/IsopropanolOften required (e.g., with Fmoc or Z-groups) nih.govUVSeparation of derivatized amino acid enantiomers nih.gov
Crown Ether-based (e.g., ChiroSil®)Methanol/Water with perchloric acidNot required for primary amines chromatographyonline.comUVSeparation of D- and L-amino acids chromatographyonline.com
Ristocetin A bonded to silica (B1680970) gelTriethylamine acetate (B1210297) (TEAA) buffer/MethanolRequired (e.g., with Fmoc or Z-groups) nih.govUVSeparation of derivatized amino acid enantiomers nih.gov

This table is illustrative and specific conditions for this compound would require experimental optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. In the presence of a chiral shift reagent (CSR), the enantiomers of a chiral compound form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. semmelweis.hulibretexts.org

Lanthanide complexes are commonly used as CSRs. libretexts.org These reagents induce significant changes in the chemical shifts of the protons near the chiral center of the analyte, allowing for the resolution of signals corresponding to each enantiomer. libretexts.org The integration of these separated signals provides a direct measure of the enantiomeric ratio.

Alternatively, chiral solvating agents (CSAs) can be used. These agents form non-covalent diastereomeric solvates with the enantiomers through interactions like hydrogen bonding, leading to observable chemical shift differences. nih.gov The choice of solvent and the concentration of the CSR or CSA are critical parameters that need to be optimized for effective enantiomeric discrimination. semmelweis.hu

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemistry of the molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations, often using time-dependent density functional theory (TD-DFT). researchgate.net

The conformation of the molecule can significantly influence the CD spectrum. Therefore, a thorough conformational analysis is often performed in conjunction with CD calculations to ensure a reliable assignment of the absolute configuration. nih.gov

Single-Crystal X-ray Diffraction for Definitive Stereochemistry

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms in the molecule can be determined. For a definitive assignment of the absolute configuration, the crystal must be of high quality, and the molecule should contain a heavy atom to facilitate the determination of the Flack parameter.

While obtaining suitable crystals can be challenging, the structural information provided by this method is unparalleled in its accuracy and is considered the "gold standard" for stereochemical assignment. aalto.fi

Sophisticated Mass Spectrometry Techniques

Mass spectrometry (MS) has evolved beyond simple mass determination and is now a powerful tool for isomeric analysis.

Ion Mobility Spectrometry for Isomer Differentiation (e.g., Predicted Collision Cross Section Analysis)

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net This allows for the differentiation of isomers, including enantiomers under certain conditions, that have the same mass-to-charge ratio. nih.gov

In IMS, ions are passed through a drift tube filled with a neutral buffer gas under the influence of an electric field. The time it takes for an ion to traverse the drift tube is related to its collision cross section (CCS), which is a measure of its rotational average projected area. Different isomers often have distinct CCS values, enabling their separation. caltech.edu

While enantiomers have identical CCS values in an achiral environment, they can be separated by IMS if they are first complexed with a chiral selector molecule. Alternatively, tandem mass spectrometry (MS/MS or MS³) techniques can be used in conjunction with IMS to fragment ions and analyze the resulting product ions, which can provide structural information that helps differentiate isomers. nih.gov Predicted CCS values, obtained through computational modeling, can be compared with experimental data to aid in the identification of isomers.

Spectroscopic Investigations for Conformational Studies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific research focused on the spectroscopic and conformational analysis of this compound. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Vibrational Circular Dichroism (VCD) are powerful tools for elucidating the three-dimensional structure and conformational preferences of chiral molecules, it appears that dedicated studies on this particular compound have not been published.

In the absence of direct experimental or computational data for this compound, a detailed discussion of its specific conformational landscape, supported by data tables, is not possible at this time. The following sections outline the general principles of how these spectroscopic methods are applied to the conformational analysis of analogous chiral molecules.

General Principles of Spectroscopic Conformational Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a molecule like this compound, ¹H and ¹³C NMR spectroscopy would be instrumental. The chemical shifts (δ) of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. Furthermore, the coupling constants (J) between adjacent protons, particularly the vicinal coupling constant (³J), are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, researchers can deduce the preferred rotameric states around the C-C bonds. Nuclear Overhauser Effect (NOE) experiments could also provide through-space correlations between protons that are close in proximity, offering further conformational insights.

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD): IR spectroscopy provides information about the vibrational modes of a molecule. For this compound, characteristic peaks for the N-H stretching of the amino group, C-H stretching of the alkyl groups, and the C≡N stretching of the nitrile group would be expected. The positions of these bands can be subtly affected by conformational changes and intramolecular hydrogen bonding. VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for studying chiral molecules. nih.govwikipedia.org The VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.govresearchgate.net A comparison between the experimental VCD spectrum and spectra predicted from computational models of different conformers can allow for the determination of the most stable conformation.

Illustrative Data for Analogous Systems:

While no data exists for this compound, studies on other chiral aminonitriles have utilized these techniques. For instance, computational studies on aminonitrile precursors of amino acids have employed Density Functional Theory (DFT) to predict stable conformations and calculate corresponding circular dichroism spectra. acs.orgnih.gov Such studies often generate tables of relative energies of different conformers and their predicted spectroscopic parameters.

Hypothetical Data Tables for this compound:

If research were to be conducted on this compound, one might expect to see data presented in tables similar to the following hypothetical examples:

Table 1: Hypothetical ¹H NMR Data for a Postulated Major Conformer of this compound in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 3.10 dd 8.5, 4.2
CH₂ (diastereotopic) 2.45, 2.60 d, d 13.5, 13.5
C(CH₃)₂ 1.05 s -
C(CH₃)₂ 1.02 s -

Table 2: Hypothetical Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C3-C2-CN) Relative Energy (kcal/mol) Predicted Population (%)
A 60° 0.00 75
B 180° 1.20 20

It must be reiterated that the data presented in these tables are purely hypothetical and for illustrative purposes only. Further experimental and computational research is required to determine the actual spectroscopic properties and conformational preferences of this compound.

Theoretical and Computational Investigations of 3r 3 Amino 2,2 Dimethylbutanenitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are pivotal in elucidating the electronic structure of a molecule. For (3R)-3-amino-2,2-dimethylbutanenitrile, such calculations would typically determine optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). This information is fundamental to understanding the molecule's reactivity and spectroscopic properties. However, no specific studies presenting these calculations for the title compound have been identified.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butyl chain and the presence of a chiral center in this compound suggest a complex conformational landscape. Conformational analysis and energy landscape mapping are computational techniques used to identify the stable conformations of a molecule and the energy barriers between them. These studies are crucial for understanding how the molecule's shape influences its biological activity and physical properties. A systematic search of the conformational space, often employing molecular mechanics or more advanced quantum mechanical methods, would be required to map the potential energy surface of this compound. To date, no such analysis has been published.

Mechanistic Studies of Reactions and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, mechanistic studies could explore its synthesis, degradation pathways, or its role as an intermediate in more complex reactions. These investigations would provide valuable insights into the reactivity of the nitrile and amino functional groups. The scientific literature, however, does not currently contain such mechanistic studies focused on this specific molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can offer a detailed picture of a molecule's behavior in a solvent, providing insights into its solvation, dynamics, and intermolecular interactions. For this compound, MD simulations could predict its properties in various solvents, which is essential for understanding its behavior in biological systems or as a reagent in solution-phase chemistry. As with the other computational aspects, there is no available research that has applied MD simulations to this compound.

Future Research Directions and Emerging Opportunities

Innovation in Sustainable and Efficient Stereoselective Methodologies

The future synthesis of (3R)-3-amino-2,2-dimethylbutanenitrile will increasingly focus on green and sustainable principles. Traditional methods for producing chiral amines and nitriles often involve stoichiometric reagents, harsh conditions, and significant waste generation. rsc.orginnovations-report.com Future research is directed towards catalytic asymmetric methods that offer high atom economy, milder reaction conditions, and reduced environmental impact. acs.org

Key areas of innovation include:

Advanced Catalytic Systems: Development of novel chiral catalysts is crucial for improving the enantioselective synthesis of α,α-dialkyl aminonitriles. westlake.edu.cnacs.org Research into organocatalysis, transition-metal catalysis (e.g., copper-catalyzed reactions), and cooperative photoredox catalysis presents promising avenues for highly selective and efficient cyanation reactions under mild conditions. mdpi.comsemanticscholar.orgnih.gov These methods could provide direct access to complex chiral aminonitriles that are challenging to synthesize via traditional Strecker reactions. westlake.edu.cnacs.org

Cyanide-Free Synthesis: A significant goal is to move away from highly toxic cyanide sources. chemistryviews.org Research into cyanide-free biocatalytic methods, such as those using aldoxime dehydratases, offers a safer and more sustainable alternative for nitrile synthesis. chemistryviews.orgmdpi.com Another approach involves the catalytic use of carbon dioxide to activate less toxic cyanide sources for stereoselective cyanation reactions. acs.org

Green Chemistry Metrics: Future methodologies will be rigorously evaluated using green chemistry metrics. This involves assessing factors like atom economy, E-factor (waste generated per unit of product), and the use of renewable feedstocks and benign solvents. rsc.org The development of catalytic systems that operate in water or other environmentally friendly solvents is a key objective.

A comparative look at emerging sustainable methodologies is presented below:

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Organocatalysis Uses small organic molecules as catalysts; avoids toxic metals. mdpi.comHigh enantioselectivity, operational simplicity, lower cost.
Photoredox Catalysis Uses light to drive chemical reactions; enables novel bond formations. semanticscholar.orgMild reaction conditions, high functional group tolerance.
Flow Chemistry Reactions are run in continuous streams rather than batches.Improved safety, scalability, and process control.
Biocatalysis Employs enzymes or whole organisms as catalysts. mdpi.comHigh stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.commdpi.com

Exploration of Novel Applications in Materials Science and Supramolecular Assembly

The unique stereochemistry of this compound makes it an intriguing candidate as a building block for advanced materials. The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a platform to translate molecular chirality into macroscopic properties.

Future research in this area could focus on:

Chiral Polymers and Foldamers: Incorporating this compound into polymer backbones or as pendant groups could induce helical structures. Supramolecular polymers formed from chiral monomers can exhibit unique optical, electronic, and mechanical properties. acs.orgcjps.org These materials could find applications in chiral sensing, asymmetric catalysis, and optoelectronics. cjps.org

Supramolecular Gels: The self-assembly of derivatives of this compound could lead to the formation of chiral supramolecular gels. These "smart" materials can respond to external stimuli and have potential applications in drug delivery, tissue engineering, and environmental remediation.

Chiral Recognition and Separation: Materials functionalized with this chiral aminonitrile could be used for enantioselective recognition and separation. This is particularly relevant for the pharmaceutical industry, where the separation of enantiomers is often a critical and challenging step. The development of chiral stationary phases for chromatography or membranes for enantioselective filtration are potential applications.

The principle of chiral induction in supramolecular assemblies, where the chirality of a single building block like this compound dictates the handedness of the entire assembly, is a key area of exploration. rsc.orgnih.gov

Integration into Automated and Flow Chemistry Platforms

To meet potential industrial demand and accelerate discovery, the synthesis of this compound and its derivatives must evolve from traditional batch processes to more efficient, continuous manufacturing methods.

Emerging opportunities in this domain include:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when dealing with hazardous reagents like cyanides. This technology allows for rapid reaction optimization and seamless scaling from laboratory to production.

Automated Synthesis Platforms: The integration of robotics and software can automate the entire synthesis process, from reaction setup and execution to analysis and purification. merckmillipore.comscripps.edu Automated platforms enable high-throughput experimentation, allowing for the rapid screening of catalysts, reaction conditions, and substrates to discover optimal synthetic routes. chiralpedia.com These systems can accelerate the development of new derivatives and applications for this compound. acs.org

Process Analytical Technology (PAT): Implementing real-time analytical tools within a flow chemistry setup allows for continuous monitoring of reaction progress and product quality. This data-rich approach facilitates better process understanding and control, leading to higher yields, improved purity, and more robust manufacturing processes.

Advancements in Bio-inspired Synthetic Approaches and Biocatalysis

Nature provides a rich blueprint for the efficient and highly selective synthesis of chiral molecules. amerigoscientific.com Bio-inspired and biocatalytic approaches represent a major frontier for the sustainable production of this compound. pnas.org

Future research directions include:

Enzyme Engineering and Directed Evolution: While naturally occurring enzymes may not be perfectly suited for industrial processes, techniques like directed evolution can be used to engineer them for improved stability, activity, and substrate specificity. semanticscholar.orgfrontiersin.orgcell.com By creating vast libraries of enzyme variants and screening for desired properties, biocatalysts can be tailored specifically for the synthesis of this compound. semanticscholar.orgcell.comresearchgate.net

Transaminases (TAs): These enzymes catalyze the asymmetric synthesis of chiral amines from prochiral ketones, making them ideal for producing the amino group with the correct stereochemistry. mdpi.commdpi.comnih.gov Research is focused on discovering new TAs with broader substrate scopes and engineering existing ones to accept bulky substrates, which is relevant for the sterically hindered structure of this compound. mdpi.comnih.gov

Nitrile Hydratases (NHases): These metalloenzymes catalyze the hydration of nitriles to amides under mild conditions. researchgate.netnih.govwikipedia.org Stereoselective nitrile hydratases could be employed in kinetic resolutions or asymmetric hydrations to produce enantiomerically pure amides, which are precursors to other valuable derivatives. academicjournals.orgsemanticscholar.org

Multi-Enzyme Cascades: Combining multiple enzymes in a one-pot reaction can create highly efficient synthetic pathways. For example, a transaminase could be coupled with another enzyme that removes an inhibitory by-product, thereby driving the reaction to completion. nih.govuab.cat Such cascade reactions mimic the efficiency of metabolic pathways found in nature.

The table below summarizes key enzymes and their potential roles in the synthesis of this compound and its derivatives.

Enzyme ClassCatalytic FunctionPotential Application
Transaminase (TA) Asymmetric amination of a ketone to a chiral amine. mdpi.comnih.govStereoselective synthesis of the (3R)-amino group.
Nitrile Hydratase (NHase) Hydration of a nitrile to an amide. researchgate.netacademicjournals.orgConversion of the nitrile group to an amide for further derivatization.
Aldoxime Dehydratase Cyanide-free synthesis of nitriles from aldoximes. mdpi.comSustainable and safer route to the nitrile functional group.
Hydroxynitrile Lyase (HNL) Addition of HCN to aldehydes/ketones.Potential role in the stereoselective formation of the aminonitrile.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a specialized building block into a versatile platform for innovation in chemistry, materials science, and biotechnology.

Q & A

Q. What are the optimal synthetic routes for (3R)-3-amino-2,2-dimethylbutanenitrile, and how can stereochemical integrity be maintained?

Methodological Answer:

  • The compound’s synthesis likely involves Strecker-type reactions or catalytic hydrogenation of nitriles. For stereochemical control, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution can be employed.
  • Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (e.e.) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to resolve methyl groups, nitrile, and amine protons. NOESY can confirm spatial proximity of substituents.
  • IR : Validate nitrile (C≡N stretch ~2200 cm1^{-1}) and amine (N-H stretches ~3300 cm1^{-1}) functional groups .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC to monitor degradation products.
  • Use buffered solutions (pH 1–12) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in enantioselective transformations?

Methodological Answer:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict stereochemical outcomes.
  • Molecular docking studies may elucidate interactions with chiral catalysts or biological targets .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis optimization?

Methodological Answer:

  • Use 1H^1H-15N^{15}N HMBC to distinguish diastereomers via long-range coupling between NH2_2 and adjacent carbons.
  • Compare experimental data with simulated spectra from quantum chemistry software (e.g., Gaussian) .

Q. What strategies mitigate racemization during derivatization of this compound into peptide-like analogs?

Methodological Answer:

  • Employ low-temperature (<0°C) coupling reactions (e.g., EDC/HOBt activation).
  • Use bulky protecting groups (e.g., Boc or Fmoc) to sterically hinder racemization .

Q. How can the compound’s role in asymmetric catalysis be experimentally validated?

Methodological Answer:

  • Design kinetic resolution experiments using racemic substrates. Monitor enantioselectivity via chiral GC/MS.
  • Compare turnover frequencies (TOF) with control catalysts lacking the dimethylbutanenitrile backbone .

Notes for Experimental Design

  • Contradiction Management : If spectral data conflict with literature (e.g., unexpected 1H^1H splitting), replicate experiments under inert atmospheres to exclude oxidation artifacts .
  • Advanced Modeling : Combine MD simulations (AMBER) with experimental crystallography to validate 3D conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.